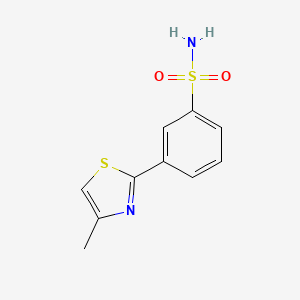
3-(4-Methyl-1,3-thiazol-2-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as MTS and has gained popularity in recent years due to its ability to modify proteins and peptides.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Thiazol, ein Bestandteil der Verbindung, ist ein wichtiger Heterocyclus in der Welt der Chemie . Moleküle, die einen Thiazolring enthalten, verhalten sich beim Eintritt in physiologische Systeme unvorhersehbar und setzen das System unterschiedlich zurück . Diese Moleküle können biochemische Pfade und Enzyme aktivieren oder stoppen oder Rezeptoren in biologischen Systemen stimulieren oder blockieren .
Antimikrobielle Anwendungen
Die antibakterielle Wirksamkeit frisch synthetisierter Imidazotriazol-inkorporierter Thiazole wurde gegen ein Spektrum mikrobieller Arten untersucht . Die Synthese erfolgte durch Reaktion von 2-Brom-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-on mit heterocyclischen Aminen, o-Aminothiophenol und Thiosemicarbazon-Derivaten .
Antifungal Anwendungen
Die in-vitro-antifungalen Aktivitäten von 4a – v gegen Colletotrichum orbiculare, Botrytis cinerea und Rhizoctonia solani bei einer Dosierung von 50 μg/mL wurden im Vergleich zum kommerziellen Fungizid Propiconazol bewertet .
Herbizide Anwendungen
Die Bioassay-Ergebnisse zeigen, dass die meisten der synthetisierten Verbindungen eine moderate bis gute herbizide Aktivität besitzen, wenn fluorhaltige Phenylgruppen in die Molekülstrukturen eingeführt werden .
Wurzelwachstumsstimulans
Unter den synthetisierten neuen 1,2,4-Triazol-Derivaten könnte CGR3 als neuer agrochemischer Wirkstoff eingesetzt werden, der als Wurzelwachstumsstimulans wirkt, die Länge der Primärwurzel fördert, die Spiegel endogener Hormone (IAA, ABA und GA3) beeinflusst und eine wichtige Rolle bei der Kontrolle der Primärwurzelentwicklung spielt .
Skelett-Editierung organischer Moleküle
Vor einigen Monaten entwickelte Prof. Levin und Mitarbeiter von der University of Chicago eine elegante Methode zur „Skelett-Editierung“ organischer Moleküle durch Stickstoffatom-Deletion . Ihre Strategie umfasste die Verwendung eines anomeren N-Pivaloyloxy-N-alkoxyamidamids als Schlüsselreagenz .
Safety and Hazards
Zukünftige Richtungen
The future directions for “3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide” could involve further exploration of its potential biological activities, such as its antibacterial properties . Additionally, the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides could be a promising area of research .
Wirkmechanismus
Target of Action
The primary target of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapy .
Mode of Action
The compound’s interaction with CDK2 may inhibit the kinase’s activity, thereby disrupting the progression of the cell cycle and potentially leading to cell death .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis . This disruption of the cell cycle is particularly significant in cancer cells, which rely on rapid cell division for their growth and survival .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action is the disruption of the cell cycle, potentially leading to cell cycle arrest and apoptosis . This effect is particularly significant in cancer cells, which rely on rapid cell division for their growth and survival . By disrupting the cell cycle, the compound could potentially inhibit the growth of cancer cells and induce their death .
Action Environment
The action of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide can be influenced by various environmental factors. These factors could include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that could interact with the compound . Understanding these factors and how they influence the compound’s action is crucial for optimizing its use as a therapeutic agent .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide are not fully understood. It is known that thiazoles, a class of compounds to which this molecule belongs, have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Cellular Effects
The cellular effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide are not well-documented. Some thiazole derivatives have been shown to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is not well understood. It is known that thiazole derivatives can interact with various biomolecules. For example, some thiazole derivatives have been found to interact with cyclin-dependent kinase 2 .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide in laboratory settings are not well-documented. It is known that thiazole derivatives can display faster killing-kinetics towards bacterial cells .
Dosage Effects in Animal Models
The effects of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide at different dosages in animal models are not well-documented. Some thiazole derivatives have been found to have potent antimalarial activities in mice infected with Plasmodium berghei .
Metabolic Pathways
The metabolic pathways involving 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide are not well-documented. Thiazole derivatives are known to be involved in various metabolic processes .
Transport and Distribution
The transport and distribution of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide within cells and tissues are not well-documented. Some thiazole derivatives have been found to create pores in bacterial cell membranes .
Subcellular Localization
The subcellular localization of 3-(4-Methyl-1,3-thiazol-2-yl)benzenesulfonamide is not well-documented. It is known that thiazole derivatives can interact with various subcellular structures .
Eigenschaften
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFBWWGVGCTQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-4-(propan-2-yl)-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B2513936.png)
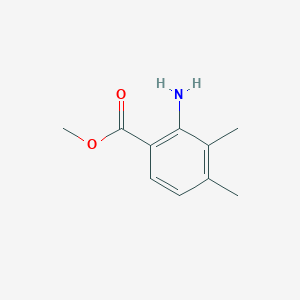
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2513938.png)
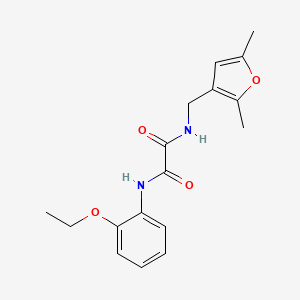

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)
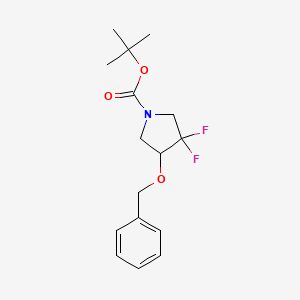
![N-(4-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2513951.png)
![Isobutyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2513955.png)
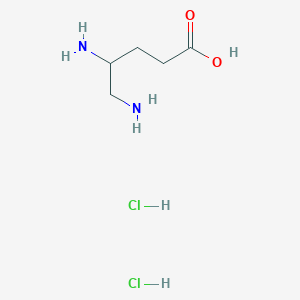
![(E)-4-(Dimethylamino)-N-[5-oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2513958.png)